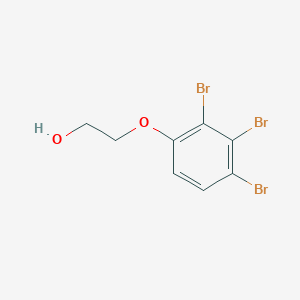
2-(2,3,4-Tribromophenoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Tribromophenoxy)ethan-1-ol is an organic compound characterized by the presence of three bromine atoms attached to a phenoxy group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Tribromophenoxy)ethan-1-ol typically involves the bromination of phenoxyethanol. The process begins with the reaction of phenoxyethanol with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure selective bromination at the 2, 3, and 4 positions of the phenoxy ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The bromination reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Tribromophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenoxyethanol derivative.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(2,3,4-Tribromophenoxy)acetaldehyde or 2-(2,3,4-Tribromophenoxy)acetic acid.
Reduction: Formation of 2-(2,3,4-Dibromophenoxy)ethan-1-ol.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(2,3,4-Tribromophenoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Tribromophenoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,6-Tribromophenoxy)ethan-1-ol
- 2-(2,3,5-Tribromophenoxy)ethan-1-ol
- 2-(2,3,4-Trichlorophenoxy)ethan-1-ol
Uniqueness
2-(2,3,4-Tribromophenoxy)ethan-1-ol is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity
Properties
CAS No. |
63713-71-3 |
|---|---|
Molecular Formula |
C8H7Br3O2 |
Molecular Weight |
374.85 g/mol |
IUPAC Name |
2-(2,3,4-tribromophenoxy)ethanol |
InChI |
InChI=1S/C8H7Br3O2/c9-5-1-2-6(13-4-3-12)8(11)7(5)10/h1-2,12H,3-4H2 |
InChI Key |
QKSIFAIGANXLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCCO)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)
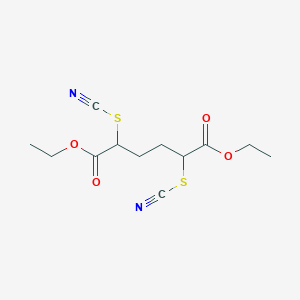
![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)


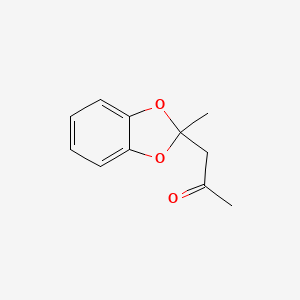



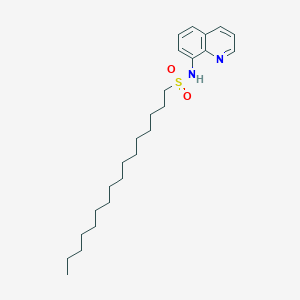
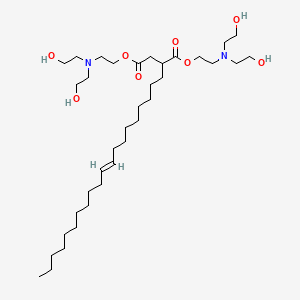
![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)

